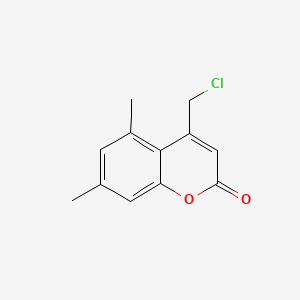
3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid is a chemical compound with the CAS Number: 749920-21-6 . It has a molecular weight of 272.73 . The IUPAC name for this compound is 3-chloro-4-(isopentyloxy)-5-methoxybenzoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17ClO4/c1-8(2)4-5-18-12-10(14)6-9(13(15)16)7-11(12)17-3/h6-8H,4-5H2,1-3H3,(H,15,16) . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Pharmacological Potential
- Certain derivatives of benzamide, which may share structural similarities with 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid, have been studied for their neuroleptic activity, indicating potential applications in the treatment of psychosis and other neurological disorders (Iwanami et al., 1981).
- Compounds structurally related to 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid have shown promise in the treatment of fungal infections, with specific substitutions on the benzoic acid ring system improving antifungal profiles against various pathogens (Boateng et al., 2011).
Metabolic Insights
- Studies on the metabolism of related compounds in biological systems, such as the identification of circulatory and excretory metabolites, provide insights into how these compounds might be processed in the body and their potential therapeutic pathways (Li et al., 2011).
Antioxidant and Anti-inflammatory Properties
- Research on analogs of 3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid has highlighted their potent anti-inflammatory and antioxidant properties, suggesting potential applications in mitigating oxidative stress and inflammation-related conditions (Alam & Gomes, 1998).
Cellular and Molecular Mechanisms
- Investigation into the effects of similar compounds on cell migration, anti-platelet activity, and receptor antagonism provides a deeper understanding of their molecular targets and mechanisms of action, which could inform the development of new therapeutic agents (Li et al., 2010), (Caroline et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4/c1-8(2)4-5-18-12-10(14)6-9(13(15)16)7-11(12)17-3/h6-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRSVQBSDNJUGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1Cl)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201231121 |
Source


|
| Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5-methoxy-4-(3-methylbutoxy)benzoic Acid | |
CAS RN |
749920-21-6 |
Source


|
| Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=749920-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-methoxy-4-(3-methylbutoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201231121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B1349435.png)





![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1349453.png)





